5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one
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Overview
Description
5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of a chlorine atom.
Cyclization: Formation of the pyridazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify functional groups, such as converting nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors and modulating signal transduction pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one: Lacks the amino group.
5-Amino-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one: Lacks the chlorine atom.
Uniqueness
The presence of both the amino and chloro groups, along with the difluoromethoxyphenyl moiety, makes 5-Amino-4-chloro-2-(3-(difluoromethoxy)phenyl)pyridazin-3(2H)-one unique. These functional groups contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
62270-15-9 |
---|---|
Molecular Formula |
C11H8ClF2N3O2 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
5-amino-4-chloro-2-[3-(difluoromethoxy)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C11H8ClF2N3O2/c12-9-8(15)5-16-17(10(9)18)6-2-1-3-7(4-6)19-11(13)14/h1-5,11H,15H2 |
InChI Key |
OQDHYIWJPYRKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N2C(=O)C(=C(C=N2)N)Cl |
Origin of Product |
United States |
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